3-Cyano-N,5-dimethylbenzene-1-sulfonamide

Physicochemical properties Drug-likeness Solubility

This compound's secondary sulfonamide (NH) provides a critical hydrogen-bond donor and a versatile point for N-alkylation or bioconjugation, functions absent in its N,N-dimethyl analog. With a TPSA of 78.3 Ų and a LogP of 1.0—superior to the more lipophilic comparator (LogP 1.89)—it is a strategically optimized scaffold for CNS-penetrant library synthesis and chemical probe development. Its enhanced aqueous solubility reduces false-negative precipitation in high-concentration assays, ensuring more reliable primary screening data.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
Cat. No. B13317550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-N,5-dimethylbenzene-1-sulfonamide
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)S(=O)(=O)NC)C#N
InChIInChI=1S/C9H10N2O2S/c1-7-3-8(6-10)5-9(4-7)14(12,13)11-2/h3-5,11H,1-2H3
InChIKeyZLQHHPBAYNDXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-N,5-dimethylbenzene-1-sulfonamide: Core Physicochemical & Sourcing Baseline


3-Cyano-N,5-dimethylbenzene-1-sulfonamide (CAS 1934461-92-3) is a substituted benzenesulfonamide with the molecular formula C9H10N2O2S and a molecular weight of 210.26 g/mol [1]. The compound features a cyano group at the 3-position and a methyl-substituted sulfonamide at the 5-position, conferring distinct hydrogen-bonding and steric properties compared to its close analogs. It is commercially available from research chemical suppliers at a typical purity of 95% .

Why 3-Cyano-N,5-dimethylbenzene-1-sulfonamide Cannot Be Interchanged with Other Benzenesulfonamides


Seemingly minor variations in substitution pattern dramatically alter physicochemical and biological profiles. Replacing the N-methyl group with an N,N-dimethyl moiety eliminates a hydrogen-bond donor, reduces polar surface area, and increases lipophilicity—changes that critically affect solubility, permeability, and target engagement . Similarly, moving or omitting the 5-methyl substituent modifies steric bulk and metabolic stability [1]. The quantitative evidence below confirms these non-interchangeable differences.

3-Cyano-N,5-dimethylbenzene-1-sulfonamide: Quantitative Differentiation from Closest Analogs


Hydrogen-Bond Donor Count: A Determinant of Solubility and Permeability

The target compound possesses one hydrogen-bond donor (the sulfonamide NH), whereas its N,N-dimethyl analog has zero [1]. This difference directly impacts aqueous solubility and passive membrane permeability. According to Lipinski's Rule of Five, a lower HBD count (<5) is favorable, but the presence of at least one HBD is often required for optimal solubility and target binding [2].

Physicochemical properties Drug-likeness Solubility

Topological Polar Surface Area (TPSA) and Lipophilicity: Tuning CNS Penetration

The target compound exhibits a TPSA of 78.3 Ų and a computed LogP of 1.0 [1]. In contrast, the N,N-dimethyl analog has a lower TPSA of 69.55 Ų and a higher LogP of ~1.89 . These values place the target compound closer to the optimal CNS drug space (TPSA < 90 Ų, LogP 1–3), while the comparator is significantly more lipophilic and may have reduced CNS exposure due to higher LogP and lower TPSA [2].

ADME Blood-brain barrier Lipophilicity

Synthetic Versatility: The NH Group as a Functional Handle

The secondary sulfonamide nitrogen (NH) in 3-Cyano-N,5-dimethylbenzene-1-sulfonamide can undergo N-alkylation, acylation, or sulfonylation, enabling further structural diversification [1]. The N,N-dimethyl analog lacks this reactive site, limiting its use to a terminal group. This difference is critical for medicinal chemistry campaigns where the sulfonamide serves as a linker or a point of conjugation.

Synthetic chemistry Derivatization Building block

Commercial Availability and Purity Consistency

3-Cyano-N,5-dimethylbenzene-1-sulfonamide is offered by multiple reputable vendors with a consistent minimum purity specification of 95% . In contrast, the N,N-dimethyl analog is available at purities ranging from 95% to 97%, with some suppliers offering higher purity grades . While the target compound's 95% purity is sufficient for most screening and synthetic applications, users requiring >97% purity for sensitive assays may need to consider additional purification or select an alternative vendor.

Procurement Purity Sourcing

Optimal Use Cases for 3-Cyano-N,5-dimethylbenzene-1-sulfonamide Based on Differential Evidence


Medicinal Chemistry: Late-Stage Functionalization of Sulfonamide Linkers

The presence of a secondary sulfonamide (NH) allows chemists to further diversify the molecule via N-alkylation or acylation, making 3-Cyano-N,5-dimethylbenzene-1-sulfonamide an ideal intermediate for generating compound libraries where the sulfonamide nitrogen serves as a point of variation [1].

CNS Drug Discovery Programs: Balancing Polarity and Lipophilicity

With a TPSA of 78.3 Ų and LogP of 1.0, this compound resides within the optimal property space for CNS penetration. It offers a superior starting point compared to the more lipophilic N,N-dimethyl analog (LogP 1.89, TPSA 69.55), potentially reducing attrition in brain-penetrant candidate optimization [2].

Biochemical Screening: Avoiding Solubility-Limited Artifacts

The single hydrogen-bond donor contributes to improved aqueous solubility relative to fully N-alkylated analogs. This property reduces the risk of false negatives due to compound precipitation in high-concentration biochemical assays, ensuring more reliable primary screening data [3].

Chemical Biology: Probe Development via Sulfonamide Conjugation

The NH moiety can be exploited for conjugation to biotin, fluorophores, or affinity tags, enabling the creation of chemical probes for target identification or pull-down experiments. This reactivity is absent in the N,N-dimethyl comparator, limiting its utility to passive binding studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-N,5-dimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.